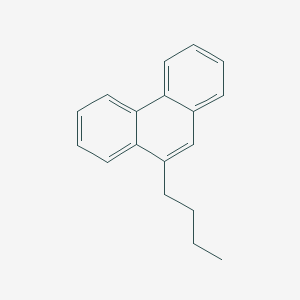

9-Butylphenanthrene

Description

Properties

IUPAC Name |

9-butylphenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-2-3-8-14-13-15-9-4-5-10-17(15)18-12-7-6-11-16(14)18/h4-7,9-13H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQLNZRCZBCVPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345600 |

Source

|

| Record name | 9-Butylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-57-7 |

Source

|

| Record name | 9-Butylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Phenanthrene Core

An In-Depth Technical Guide to the Synthesis of 9-Butylphenanthrene

This guide provides a comprehensive exploration of scientifically robust and field-proven methodologies for the synthesis of 9-butylphenanthrene. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will dissect two primary, highly effective pathways: the classic Friedel-Crafts acylation followed by reduction, and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling.

The phenanthrene nucleus, a polycyclic aromatic hydrocarbon (PAH) comprising three fused benzene rings, is a privileged scaffold found in numerous natural products, including alkaloids and steroids.[1][2] Its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities.[3] Specifically, alkylation at the 9-position, such as in 9-butylphenanthrene, can modulate lipophilicity, steric profile, and electronic properties, making these compounds valuable targets for systematic investigation.

The primary challenge in phenanthrene chemistry is achieving regioselectivity. The phenanthrene core has five potential sites for electrophilic substitution (C1, C2, C3, C4, and C9), often leading to complex product mixtures.[4][5] The heightened reactivity of the 9-position is a direct result of the superior resonance stabilization of the corresponding cationic intermediate (sigma complex), which can maintain two intact benzene rings.[6] This guide focuses on strategies that exploit or circumvent this regiochemical challenge to afford 9-butylphenanthrene with high purity and yield.

Foundational Starting Material: Synthesis of 9-Bromophenanthrene

Both of the primary synthetic pathways detailed below utilize 9-bromophenanthrene as a key precursor. Its preparation from commercially available phenanthrene is a critical first step. The direct bromination of phenanthrene proceeds with high regioselectivity for the 9-position due to the electronic factors mentioned above.

Experimental Protocol: Synthesis of 9-Bromophenanthrene

This protocol is adapted from established literature procedures.[6][7]

Objective: To synthesize 9-bromophenanthrene from phenanthrene via electrophilic aromatic substitution.

Materials:

-

Phenanthrene (1.0 mole equivalent)

-

Bromine (1.05 mole equivalent)

-

Carbon tetrachloride (CCl₄), dry

-

Ethanol (for recrystallization)

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve pure phenanthrene in dry carbon tetrachloride. An outlet from the condenser should be connected to a trap to neutralize the evolved hydrogen bromide (HBr) gas.

-

Reaction: Heat the mixture to a gentle reflux with vigorous stirring.

-

Bromine Addition: From the dropping funnel, add the bromine dissolved in a small amount of CCl₄ dropwise over approximately 3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Completion: After the addition is complete, continue stirring at reflux for an additional 2 hours to ensure full consumption of the starting material and to drive off most of the remaining HBr.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a Claisen flask and remove the CCl₄ solvent by distillation under reduced pressure.

-

Purification: The crude residue is then distilled under high vacuum. The fraction boiling at approximately 177–190°C at 2 mm Hg is collected.[6] For optimal purity, the distilled product should be recrystallized from ethanol to yield pure, crystalline 9-bromophenanthrene.

Pathway I: Friedel-Crafts Acylation Followed by Reduction

This classical two-step approach involves first introducing a butyryl group at the 9-position via Friedel-Crafts acylation, followed by the complete reduction of the resulting ketone to an alkyl chain.

Causality and Mechanistic Insights

The success of this pathway hinges on controlling the regioselectivity of the Friedel-Crafts acylation. The choice of solvent is paramount; it has been demonstrated that solvents like ethylene dichloride or carbon disulfide strongly favor acylation at the 9-position, whereas nitrobenzene favors the 3-position.[4][5] This solvent effect is attributed to the differential solvation of the acylium ion-Lewis acid complex and the transition states leading to the various isomers. For the subsequent reduction, the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction are standard choices. The selection depends on the substrate's tolerance to strongly acidic versus strongly basic conditions.

Caption: Friedel-Crafts acylation followed by reduction pathway.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation/Reduction

Step 1: 9-Butyrylphenanthrene Synthesis

-

Setup: Charge a flame-dried, three-necked flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry ethylene dichloride under an inert atmosphere (N₂ or Ar). Cool the suspension in an ice bath.

-

Reagent Addition: In a separate flask, dissolve phenanthrene (1.0 eq.) and butyryl chloride (1.1 eq.) in dry ethylene dichloride. Add this solution dropwise to the stirred AlCl₃ suspension.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 9-butyrylphenanthrene.

Step 2: Clemmensen Reduction to 9-Butylphenanthrene

-

Amalgamated Zinc Prep: Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the zinc with water.

-

Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated HCl, water, and toluene.

-

Reaction: Add the 9-butyrylphenanthrene from Step 1 to the flask. Heat the mixture to a vigorous reflux with strong stirring for 24 hours. Periodically add more concentrated HCl to maintain the acidic conditions.

-

Work-up: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with fresh toluene.

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄ and remove the solvent under reduced pressure. The resulting crude 9-butylphenanthrene can be further purified by chromatography or distillation.

Pathway II: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that offers a more modern and often milder alternative to classical methods.[8] This pathway couples 9-bromophenanthrene with a butylboronic acid derivative in the presence of a palladium catalyst and a base.

Causality and Mechanistic Insights

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle.[9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 9-bromophenanthrene to form a Pd(II) complex.

-

Transmetalation: The butyl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron compound by a base (e.g., K₂CO₃, Na₂CO₃), which forms a more nucleophilic "ate" complex.[9]

-

Reductive Elimination: The two organic ligands (phenanthrenyl and butyl) couple and are eliminated from the palladium center, forming the C-C bond of 9-butylphenanthrene and regenerating the Pd(0) catalyst.

This method is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[10]

Caption: Simplified catalytic cycle for the Suzuki coupling.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To couple 9-bromophenanthrene with n-butylboronic acid.

Materials:

-

9-Bromophenanthrene (1.0 eq.)

-

n-Butylboronic acid (1.5 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq.)

-

Toluene and Water (e.g., 4:1 mixture) or DMF

Procedure:

-

Setup: To a Schlenk flask, add 9-bromophenanthrene, n-butylboronic acid, and the base (K₂CO₃).

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent & Catalyst Addition: Add the degassed solvent mixture (e.g., Toluene/Water). Bubble the inert gas through the solution for 15-20 minutes. Finally, add the palladium catalyst [Pd(PPh₃)₄] under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature. Add water and extract the product with ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After removing the solvent in vacuo, purify the crude product by flash column chromatography on silica gel (typically eluting with hexane) to isolate pure 9-butylphenanthrene.

Comparative Analysis of Synthesis Pathways

The choice between the Friedel-Crafts and Suzuki pathways depends on available starting materials, functional group compatibility, and desired scale.

| Feature | Friedel-Crafts Acylation/Reduction | Suzuki-Miyaura Coupling |

| Starting Materials | Phenanthrene, Butyryl Chloride | 9-Bromophenanthrene, Butylboronic Acid |

| Reagents | Stoichiometric Lewis acid (AlCl₃), strong acids or bases for reduction | Catalytic palladium, stoichiometric base |

| Key Advantage | Uses inexpensive, bulk starting materials. Well-established classical method. | Extremely high functional group tolerance. Milder reaction conditions. |

| Key Disadvantage | Harsh conditions (strong acid/base). Stoichiometric waste (Al salts). Potential for rearrangement. | Higher cost of catalyst and boronic acids. Requires careful exclusion of oxygen. |

| Typical Yields | Moderate to good (50-75% over two steps) | Good to excellent (70-95%) |

| Ideal Application | Large-scale synthesis where cost is a primary driver and the molecule is robust. | Complex molecule synthesis where other sensitive functional groups must be preserved. |

Characterization

The final product, 9-butylphenanthrene, should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are definitive. The ¹H NMR spectrum will show characteristic aromatic signals for the phenanthrene core and aliphatic signals for the n-butyl chain. The integration of these signals should correspond to the correct proton count.

-

Mass Spectrometry: GC-MS or LC-MS will confirm the molecular weight of the product (C₁₈H₁₈, MW = 234.34 g/mol ).

-

Fluorescence Spectroscopy: 9-Alkylphenanthrenes exhibit characteristic fluorescence spectra, which can be compared to literature data.[11]

Conclusion

The synthesis of 9-butylphenanthrene can be reliably achieved through multiple strategic pathways. The Friedel-Crafts acylation/reduction route offers a cost-effective, classical approach suitable for robust, large-scale preparations. In contrast, the palladium-catalyzed Suzuki-Miyaura coupling represents a more modern, versatile, and milder method, ideal for intricate syntheses where functional group compatibility is critical. The selection of the optimal pathway requires a careful analysis of the specific experimental constraints and overall synthetic goals. By understanding the underlying mechanisms and the critical parameters of each step, researchers can confidently and efficiently access this valuable chemical entity.

References

-

Engineered Science Publisher. (2021, June 5). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Retrieved from [Link]

-

Lee, K.-H., et al. (Date not available). Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents. PubMed Central. Retrieved from [Link]

-

MDPI. (Date not available). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

-

ACS Publications. (Date not available). Wittig Reaction: The Synthesis of trans-9-(2-Phenylethenyl)anthracene Revisited. Journal of Chemical Education. Retrieved from [Link]

-

Organic Syntheses. (Date not available). Phenanthrene, 9-bromo-. Retrieved from [Link]

-

Journal of the Chemical Society C. (Date not available). The friedel–crafts acetylation of phenanthrene. Retrieved from [Link]

-

ResearchGate. (Date not available). Fluorescence spectra of phenanthrene and 9-alkylphenanthrene crystals.... Retrieved from [Link]

- Google Patents. (Date not available). Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Engineered Science Publisher. (Date not available). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]

-

ResearchGate. (2026, January 15). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Retrieved from [Link]

- Google Patents. (Date not available). A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.

-

National Institutes of Health. (Date not available). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

Organic Chemistry Portal. (Date not available). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]

-

RSC Publishing. (Date not available). Crystallographic and NMR analysis of 9-phenylthiophenanthrene and 9-tert-butylthiophenanthrene. Retrieved from [Link]

-

MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

Sources

- 1. espublisher.com [espublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. espublisher.com [espublisher.com]

- 4. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Data of 9-Butylphenanthrene

This guide provides an in-depth analysis of the spectroscopic data for 9-butylphenanthrene, a substituted polycyclic aromatic hydrocarbon (PAH). The following sections are tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of its mass spectrometry, nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopic characteristics. This document is designed to serve as a practical reference, elucidating the correlation between molecular structure and spectral features.

Introduction to 9-Butylphenanthrene and its Spectroscopic Importance

9-Butylphenanthrene belongs to the extensive class of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of multiple fused aromatic rings.[1] The phenanthrene core, a non-linear arrangement of three benzene rings, is a significant structural motif in numerous natural products and synthetic compounds with applications in medicinal chemistry and materials science.[2][3] The addition of a butyl group at the 9-position introduces specific steric and electronic effects that influence its chemical reactivity and are clearly delineated in its spectroscopic signatures.

A thorough understanding of the spectroscopic data of 9-butylphenanthrene is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering insights into the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of 9-butylphenanthrene in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a radical cation (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

Caption: Figure 1: Workflow for Electron Ionization Mass Spectrometry.

Data and Interpretation

The mass spectrum of 9-butylphenanthrene provides clear evidence of its molecular formula and offers insights into its fragmentation pathways.

| m/z | Relative Intensity (%) | Assignment |

| 234 | 45 | Molecular Ion [M]⁺• |

| 191 | 100 | [M - C₃H₇]⁺ |

| 178 | 20 | [M - C₄H₈]⁺• (Phenanthrene radical cation) |

| 165 | 15 | [M - C₅H₁₁]⁺ |

-

Molecular Ion (m/z 234): The peak at m/z 234 corresponds to the molecular weight of 9-butylphenanthrene (C₁₈H₁₈), confirming its elemental composition.

-

Base Peak (m/z 191): The most intense peak (base peak) at m/z 191 results from the loss of a propyl radical (•C₃H₇) from the butyl chain via a McLafferty-type rearrangement or direct cleavage, leading to a stable benzylic-type cation.

-

Phenanthrene Fragment (m/z 178): The peak at m/z 178 corresponds to the phenanthrene radical cation, formed by the cleavage of the entire butyl group.

-

Other Fragments: The peak at m/z 165 arises from the loss of a pentyl radical, which can occur through rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of 9-butylphenanthrene is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and often proton decoupling techniques are employed to simplify the spectrum and enhance signal intensity.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Caption: Figure 2: General Workflow for NMR Spectroscopy.

¹H NMR Data and Interpretation (90 MHz, CDCl₃)

The ¹H NMR spectrum of 9-butylphenanthrene displays signals in both the aromatic and aliphatic regions, consistent with its structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.75 - 8.65 | m | 2H | H-4, H-5 |

| 8.20 - 7.95 | m | 2H | H-1, H-8 |

| 7.70 - 7.50 | m | 5H | H-2, H-3, H-6, H-7, H-10 |

| 3.25 | t | 2H | -CH₂- (α to ring) |

| 1.85 - 1.65 | m | 2H | -CH₂- |

| 1.55 - 1.40 | m | 2H | -CH₂- |

| 1.00 | t | 3H | -CH₃ |

-

Aromatic Region (δ 7.50 - 8.75 ppm): The complex multiplet patterns in this region are characteristic of the phenanthrene ring system. The downfield signals (δ 8.75 - 8.65 ppm) are assigned to the sterically hindered protons at positions 4 and 5. The remaining aromatic protons resonate in the expected regions for a substituted phenanthrene.

-

Aliphatic Region (δ 1.00 - 3.25 ppm): The signals in this region correspond to the butyl group. The triplet at δ 3.25 ppm is assigned to the methylene protons adjacent to the aromatic ring, which are deshielded by the ring current. The upfield triplet at δ 1.00 ppm corresponds to the terminal methyl group. The two multiplets in between are assigned to the other two methylene groups of the butyl chain.

¹³C NMR Data and Interpretation (22.5 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| 137.5 | C-9 |

| 131.8 | Quaternary C |

| 131.0 | Quaternary C |

| 130.3 | Quaternary C |

| 128.5 | Aromatic CH |

| 126.8 | Aromatic CH |

| 126.5 | Aromatic CH |

| 126.3 | Aromatic CH |

| 125.8 | Aromatic CH |

| 124.5 | Aromatic CH |

| 122.5 | Aromatic CH |

| 32.5 | -CH₂- (α to ring) |

| 31.5 | -CH₂- |

| 23.0 | -CH₂- |

| 14.0 | -CH₃ |

-

Aromatic Region (δ 122.5 - 137.5 ppm): The signals in this region correspond to the 14 carbons of the phenanthrene ring. The signal at δ 137.5 ppm is assigned to the substituted carbon (C-9). The other signals represent the remaining aromatic carbons.

-

Aliphatic Region (δ 14.0 - 32.5 ppm): The four signals in this region are consistent with the four distinct carbon environments of the butyl group. The downfield signal at δ 32.5 ppm is the methylene carbon attached to the aromatic ring, and the upfield signal at δ 14.0 ppm is the terminal methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Liquid Film IR

-

Sample Preparation: A drop of neat liquid 9-butylphenanthrene (if liquid at room temperature) or a concentrated solution is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. An IR beam is passed through the sample, and the transmitted radiation is measured by a detector.

-

Spectrum Generation: The instrument records the absorbance or transmittance as a function of wavenumber (cm⁻¹) to produce the IR spectrum.

Data and Interpretation

The IR spectrum of 9-butylphenanthrene exhibits characteristic absorptions for both the aromatic ring and the alkyl chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H stretch |

| 2955, 2925, 2855 | Strong | Aliphatic C-H stretch |

| 1600, 1510, 1450 | Medium | Aromatic C=C stretch |

| 880, 810, 740 | Strong | Aromatic C-H out-of-plane bend |

-

Aromatic C-H Stretch (3050 cm⁻¹): The absorption band just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations in aromatic rings.[4]

-

Aliphatic C-H Stretch (2955, 2925, 2855 cm⁻¹): The strong absorption bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups in the butyl chain.[4]

-

Aromatic C=C Stretch (1600, 1510, 1450 cm⁻¹): These absorptions in the "fingerprint" region are characteristic of the carbon-carbon double bond stretching vibrations within the phenanthrene ring system.[4]

-

Aromatic C-H Out-of-Plane Bending (880, 810, 740 cm⁻¹): The strong bands in this region are due to the out-of-plane bending of the C-H bonds on the aromatic ring. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For PAHs, the spectra are characterized by multiple absorption bands corresponding to π → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of 9-butylphenanthrene is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Data Acquisition: The sample solution is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. Then, the UV-Vis spectrum of the sample is recorded over a specific wavelength range (e.g., 200-400 nm).

Data and Interpretation

While a specific spectrum for 9-butylphenanthrene is not presented, the UV-Vis spectrum is expected to be similar to that of other 9-alkylphenanthrenes.[5] The spectra of PAHs are often unique for each ring structure, making UV-Vis spectroscopy useful for identification.[1]

-

General Features: The spectrum will exhibit several absorption bands. The longest-wavelength band (α-band) often shows fine structure.[5]

-

Effect of Alkyl Substitution: The introduction of an alkyl group at the 9-position typically causes a small bathochromic (red) shift of the absorption bands compared to unsubstituted phenanthrene.[5] This is due to the electron-donating nature of the alkyl group, which slightly perturbs the energy levels of the π-electron system.

Conclusion

The collective spectroscopic data from mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy provide a cohesive and unambiguous characterization of 9-butylphenanthrene. The molecular weight, fragmentation pattern, carbon-hydrogen framework, and functional groups are all consistent with the proposed structure. UV-Vis spectroscopy further confirms the presence of the phenanthrene chromophore. This comprehensive guide serves as a valuable resource for the identification and analysis of 9-butylphenanthrene in various scientific and industrial applications.

References

- Ehrenfreund, P., & Cami, J. (2010). Spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs)

- Wikipedia. (2024).

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).

- Albinet, A., et al. (2009). Characterization of Polycyclic Aromatic Hydrocarbons (PAH) in airborne particles and assessment of human exposure to PAHs. Semantic Scholar.

- University of Wisconsin-Madison Libraries. (n.d.).

- PCCP Blog. (2025). Polycyclic (anti)

- Sáiz-López, A., et al. (2025). Characterisation of polycyclic aromatic hydrocarbons in atmospheric aerosols by gas chromatography-mass spectrometry.

- Clark Physical Sciences Library, Cornell University. (n.d.).

- DATACC. (n.d.).

- Jana, R., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher.

- Canadian Science Publishing. (n.d.). THE NEAR-ULTRAVIOLET SPECTRA OF SOME 9-ALKYLPHENANTHRENES.

- Pihlaja, K., et al. (1995). Crystallographic and NMR analysis of 9-phenylthiophenanthrene and 9-tert-butylthiophenanthrene. RSC Publishing.

- Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).

- Wiley-VCH GmbH. (2025). Phenanthrene, 9-butyl-1,2,3,4,5,6,7,8-octahydro-. SpectraBase.

- Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher.

- NIST. (n.d.). Phenanthrene, 9-methyl-. NIST Chemistry WebBook.

- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.

- BenchChem. (2025). The 9-Position of Phenanthrene: A Locus of Enhanced Reactivity.

- NIST. (n.d.). Welcome to the NIST WebBook.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0230932).

- Sigma-Aldrich. (n.d.). 9-ETHYL-PHENANTHRENE AldrichCPR.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 9-Phenanthrol technical grade 484-17-3.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- Thieme. (n.d.).

- NIST. (n.d.). Phenanthrene. NIST Chemistry WebBook.

- NIST. (n.d.). Phenanthrene, 9,10-dihydro-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 9-PHENANTHROL(484-17-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 9-METHYLPHENANTHRENE(883-20-5) 1H NMR spectrum.

- PubChem. (n.d.). 9-Phenanthrol.

- Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY.

- Career Endeavour. (n.d.). nmr-spectroscopy.pdf.

- NIST. (n.d.). 9-Phenanthrenol. NIST Chemistry WebBook.

- PubChem. (n.d.). 9-Bromophenanthrene.

- Sigma-Aldrich. (n.d.). Phenanthrene 98 85-01-8.

- ResearchGate. (2025).

- Sigma-Aldrich. (n.d.). Phenanthrene 98 85-01-8.

- PubMed. (n.d.).

- ResearchGate. (n.d.). Calculated IR spectra of n-OH-phenanthrene (n = 1, 2, 3, 4, 9) radicals....

- National Bureau of Standards. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes.

- NIST. (n.d.). Phenanthrene, 9,10-dihydro-cis-9,10-diol, DTBS.

- Sigma-Aldrich. (n.d.). 9-Acetylphenanthrene 97 2039-77-2.

- ResearchGate. (n.d.). The IR absorption spectrum of phenanthrene as predicted by G09-h....

- Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes.

- National Center for Biotechnology Information. (n.d.). Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks.

- ChemicalBook. (n.d.). Phenanthrene(85-01-8) 13C NMR spectrum.

Sources

A Technical Guide to the Spectral Interpretation of 9-Butylphenanthrene: NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Mass Spectrometry Analysis of 9-Butylphenanthrene

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

A. Molecular Ion and Isotopic Pattern

For 9-butylphenanthrene (C₁₈H₁₈), the monoisotopic mass is calculated to be 234.14085 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234. The isotopic pattern will show a prominent M+1 peak at approximately 19.7% of the M⁺ peak intensity, primarily due to the natural abundance of ¹³C.

B. Fragmentation Pathway

The fragmentation of 9-butylphenanthrene under EI conditions is expected to be dominated by cleavages of the butyl side chain, as these bonds are weaker than the bonds of the aromatic core. The fragmentation process provides valuable structural information.

A primary fragmentation event is the benzylic cleavage, which is the cleavage of the Cα-Cβ bond of the butyl group. This results in the loss of a propyl radical (•C₃H₇) and the formation of a stable, resonance-stabilized tropylium-like cation at m/z 191. This fragment is often the base peak in the mass spectra of alkylated phenanthrenes.

Another significant fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen from the butyl chain to the phenanthrene ring, followed by the elimination of a neutral butene molecule (C₄H₈). This process would result in a fragment ion at m/z 178, corresponding to the phenanthrene radical cation.

Further fragmentation can occur through the loss of smaller alkyl radicals from the butyl chain, leading to a series of peaks separated by 14 mass units (CH₂).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of 9-butylphenanthrene in a suitable volatile solvent, such as dichloromethane or hexane.

-

Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet, which is typically heated to 250-300 °C.

-

Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 300 °C) to ensure good separation. Helium is typically used as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by electron impact (typically at 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Table 1: Predicted Major Fragment Ions for 9-Butylphenanthrene in EI-MS

| m/z | Proposed Fragment | Relative Abundance |

| 234 | [M]⁺ | Moderate |

| 191 | [M - C₃H₇]⁺ | High (likely base peak) |

| 178 | [M - C₄H₈]⁺ | Moderate to High |

| 165 | [M - C₅H₁₁]⁺ | Low to Moderate |

Diagram 1: Proposed Fragmentation Pathway of 9-Butylphenanthrene

Caption: Fragmentation of 9-Butylphenanthrene in EI-MS.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy of 9-Butylphenanthrene

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide complementary information about the chemical environment of the hydrogen and carbon atoms, respectively.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 9-butylphenanthrene is expected to show distinct signals for the aromatic protons of the phenanthrene core and the aliphatic protons of the butyl side chain. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the alkyl group and the anisotropic effects of the fused aromatic rings.

Based on data for 9-methylphenanthrene and general principles, the aromatic protons are expected to appear in the range of δ 7.5-8.7 ppm.[1] The protons on the butyl chain will appear in the upfield region (δ 0.9-3.1 ppm). The methylene protons adjacent to the aromatic ring (H-1') will be the most deshielded of the alkyl protons due to the ring current effect.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 9-butylphenanthrene in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters include the spectral width, acquisition time, and number of scans.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Table 2: Predicted ¹H NMR Chemical Shifts for 9-Butylphenanthrene (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-8 | ~8.6-8.7 | d |

| H-4, H-5 | ~8.5-8.6 | d |

| H-10 | ~7.9-8.0 | s |

| H-2, H-3, H-6, H-7 | ~7.5-7.7 | m |

| H-1' | ~3.0-3.1 | t |

| H-2' | ~1.7-1.8 | sextet |

| H-3' | ~1.4-1.5 | sextet |

| H-4' | ~0.9-1.0 | t |

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 9-butylphenanthrene will provide information about the carbon skeleton. Due to the molecule's asymmetry, all 18 carbon atoms are expected to be chemically non-equivalent and should, in principle, give rise to 18 distinct signals. The aromatic carbons will resonate in the downfield region (δ 120-140 ppm), while the aliphatic carbons of the butyl group will appear in the upfield region (δ 14-36 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: The same NMR spectrometer is used.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for 9-Butylphenanthrene (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-9 | ~137-139 |

| Quaternary Aromatic Carbons | ~128-132 |

| CH Aromatic Carbons | ~122-128 |

| C-1' | ~35-37 |

| C-2' | ~33-35 |

| C-3' | ~22-24 |

| C-4' | ~13-15 |

Diagram 2: Logical Workflow for Spectral Analysis

Sources

Physical and chemical characteristics of 9-Butylphenanthrene

This guide serves as an authoritative technical resource on 9-Butylphenanthrene , designed for application scientists, organic chemists, and toxicologists. It synthesizes physicochemical data, synthesis protocols, and biological context into a cohesive whitepaper.

Physicochemical Characterization, Synthesis, and Biological Profiling

Executive Summary

9-Butylphenanthrene (CAS: 10394-57-7) is a lipophilic alkylated polycyclic aromatic hydrocarbon (PAH). Structurally, it consists of a phenanthrene tricyclic core substituted at the K-region (C9 position) with an n-butyl chain. While the parent phenanthrene is a rigid crystalline solid, the introduction of the butyl chain disrupts crystal packing, altering its thermodynamic phase and significantly increasing its lipophilicity (LogP > 6.0).

In drug development and environmental toxicology, 9-butylphenanthrene serves as a critical model compound for studying Aryl Hydrocarbon Receptor (AhR) activation and the metabolic fate of lipophilic aromatics. Its high membrane permeability makes it a relevant scaffold for investigating hydrophobic interactions in protein binding pockets, though its metabolic stability is often the limiting factor in pharmaceutical applications.

Molecular Architecture & Identification

The C9-substitution breaks the

| Parameter | Data |

| Chemical Name | 9-Butylphenanthrene |

| CAS Registry Number | 10394-57-7 |

| Molecular Formula | |

| Molecular Weight | 234.34 g/mol |

| SMILES | CCCCc1cc2ccccc2c3ccccc13 |

| InChI Key | (Predicted) URGSMJLDEFDWNX-UHFFFAOYSA-N (Analogous) |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental isolates are rare in open literature.

| Property | Value / Range | Condition |

| Physical State | Viscous Liquid or Low-Melting Solid | @ 25°C |

| Melting Point | 35°C - 45°C (Predicted) | Lower than Phenanthrene (101°C) due to alkyl disruption |

| Boiling Point | ~395°C - 405°C | @ 760 mmHg |

| Density | 1.04 ± 0.02 g/cm³ | @ 20°C |

| LogP (Octanol/Water) | 6.2 - 6.5 | Highly Lipophilic |

| Water Solubility | < 0.5 µg/L | Practically Insoluble |

| Solubility (Organic) | Soluble | DCM, Toluene, Hexane, Acetone |

| Refractive Index | 1.635 | Predicted |

Key Insight: The butyl group acts as a "grease anchor," dramatically reducing water solubility compared to phenanthrene (1.15 mg/L). This necessitates the use of surfactant-based vehicles (e.g., DMSO/Tween-80) for biological assays.

Spectroscopic Characterization

Identification of 9-butylphenanthrene relies on distinguishing the aliphatic butyl signals from the aromatic core.

H-NMR (400 MHz,

)

-

Aromatic Region (7.5 – 8.8 ppm):

- 8.7-8.8 (m, 2H): H4 and H5. These "bay region" protons are heavily deshielded due to steric compression and ring currents.

- 8.1-8.2 (m, 1H): H1 or H8.

- 7.5-7.7 (m, 5H): Remaining aromatic protons. Note: H10 appears as a singlet (or narrow doublet) around 7.6 ppm, distinct from the usual H9/H10 doublet pair in unsubstituted phenanthrene.

-

Aliphatic Region (0.9 – 3.1 ppm):

-

3.05 (t, 2H,

-

1.75 (quint, 2H):

-

1.45 (sext, 2H):

- 0.98 (t, 3H): Methyl group.

-

3.05 (t, 2H,

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 234 (Base peak or high intensity). -

Fragmentation:

-

m/z 191: Loss of propyl group (

), forming the stable 9-methylphenanthrene cation. -

m/z 178: Tropylium-like rearrangement or loss of butyl, yielding the phenanthrene core.

-

Synthesis & Purity Protocols

For research applications requiring >98% purity, direct Friedel-Crafts alkylation is discouraged due to poly-alkylation and isomer mixtures (1-, 2-, 3-, and 9-isomers). The Kumada Cross-Coupling is the authoritative method for regiospecific synthesis.

Protocol: Nickel-Catalyzed Kumada Coupling

Reaction: 9-Bromophenanthrene + n-Butylmagnesium Bromide

-

Reagents:

-

Substrate: 9-Bromophenanthrene (1.0 eq).

-

Reagent: n-Butylmagnesium bromide (1.2 eq, 2.0M in ether).

-

Catalyst:

(1-2 mol%). -

Solvent: Anhydrous THF.

-

-

Step-by-Step Workflow:

-

Inerting: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Dissolution: Dissolve 9-Bromophenanthrene and

in anhydrous THF. -

Addition: Cool to 0°C. Add n-Butylmagnesium bromide dropwise via syringe to control exotherm.

-

Reflux: Warm to room temperature, then reflux for 12 hours. Solution typically turns from orange/red to dark brown.

-

Quench: Cool to 0°C. Quench carefully with saturated

solution. -

Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash Column Chromatography (Stationary Phase: Silica Gel; Mobile Phase: 100% Hexanes). 9-Butylphenanthrene elutes rapidly due to high lipophilicity.

-

Visual Synthesis Workflow

Caption: Regioselective synthesis via Nickel-catalyzed cross-coupling to ensure isomer purity.

Biological & Environmental Context

Toxicity & Metabolism

Alkylphenanthrenes are often more toxic than their parent compounds in aquatic models (e.g., Medaka fish embryos).[1] This is attributed to increased bioavailability and specific receptor interactions.

-

AhR Activation: 9-Butylphenanthrene binds to the Aryl Hydrocarbon Receptor (AhR), triggering the transcription of CYP1A enzymes.

-

Metabolic Activation: CYP450 enzymes typically oxidize the molecule. While the 9-10 (K-region) is blocked by the butyl group, oxidation often shifts to the:

-

Alkyl Chain:

-oxidation to form alcohols/acids. -

Ring Oxidation: Epoxidation at the 1,2 or 3,4 positions, which can form reactive diol-epoxides (potential genotoxicity).

-

Biological Pathway Diagram

Caption: Mechanism of Action (MoA) showing AhR-mediated pathway and metabolic fate.

References

-

National Institute of Standards and Technology (NIST). Phenanthrene and Derivatives - Thermochemical Data. NIST Chemistry WebBook. [Link]

-

Turcotte, D. et al. (2011). Measuring the toxicity of alkyl-phenanthrenes to early life stages of medaka (Oryzias latipes).[1][2] Environmental Toxicology and Chemistry.[1] [Link]

-

Organic Syntheses. Preparation of 9-Bromophenanthrene (Precursor). Org.[3][4] Synth. 1948, 28, 19. [Link]

-

PubChem Database. Phenanthrene, 9-butyl- Compound Summary. National Center for Biotechnology Information. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Measuring the toxicity of alkyl-phenanthrenes to early life stages of medaka (Oryzias latipes) using partition-controlled delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. File:Synthesis of 9-bromophenanthrene.png - Wikimedia Commons [commons.wikimedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 9-Butylphenanthrene: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Butylphenanthrene, a member of the polycyclic aromatic hydrocarbon (PAH) family. The guide delves into the historical context of its initial synthesis, presents detailed experimental protocols for its preparation, and discusses its physicochemical properties. While specific applications for 9-Butylphenanthrene are not extensively documented, this guide explores the broader significance of alkylphenanthrenes in medicinal chemistry and materials science, offering insights into potential areas of investigation. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of substituted phenanthrene derivatives.

Introduction: The Phenanthrene Core in Scientific Research

Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, serves as a crucial structural motif in a vast array of natural products and synthetic compounds.[1][2] Its unique electronic and steric properties make it a valuable scaffold in drug discovery, materials science, and organic electronics. The biological activities of naturally occurring phenanthrenes, which include cytotoxic, antimicrobial, anti-inflammatory, and antiallergic properties, have spurred significant interest in the synthesis of novel derivatives.[3][4] The functionalization of the phenanthrene core, particularly with alkyl groups, can significantly modulate its physicochemical and biological properties, making compounds like 9-Butylphenanthrene subjects of academic and industrial interest.[5][6]

The Historical Discovery and Synthesis of 9-Butylphenanthrene

The first documented synthesis of 9-n-Butylphenanthrene was reported in 1941 by C. K. Bradsher and S. T. Amore in the Journal of the American Chemical Society.[7][8][9] Their work focused on the aromatic cyclodehydration of carbinols derived from the reaction of Grignard reagents with 2-(ω-methoxyaceto)-biphenyl. This method provided a general route to various 9-alkylphenanthrenes.

The Bradsher and Amore Synthesis (1941)

The historical synthesis of 9-Butylphenanthrene involved a two-step process starting from 2-(ω-methoxyaceto)-biphenyl. The key steps were the reaction with a butylmagnesium bromide Grignard reagent, followed by an acid-catalyzed cyclodehydration.

Experimental Protocol (Historical)

Step 1: Synthesis of 1-(2-Biphenylyl)-1-methoxy-2-hexanol

-

A Grignard reagent is prepared from n-butyl bromide and magnesium in anhydrous ether.

-

A solution of 2-(ω-methoxyaceto)-biphenyl in dry benzene is added to the Grignard reagent.

-

The reaction mixture is hydrolyzed with a saturated solution of ammonium chloride.

-

The resulting carbinol is isolated and purified.

Step 2: Cyclodehydration to 9-n-Butylphenanthrene

-

The carbinol from Step 1 is dissolved in a mixture of acetic acid and hydrobromic acid.

-

The solution is refluxed to effect cyclodehydration.

-

The 9-n-butylphenanthrene is isolated and purified by distillation.

This early work laid the groundwork for the synthesis of a variety of 9-substituted phenanthrenes and demonstrated a reliable method for accessing this class of compounds.

Modern Synthetic Approaches

While the Bradsher and Amore synthesis is historically significant, more contemporary methods offer improved yields and milder reaction conditions. A notable example is the reaction of 9-bromophenanthrene with n-butyllithium followed by quenching with an electrophile. A detailed protocol for this approach was described in a 1981 report from the U.S. Department of Energy.

Synthesis via Organolithium Reagent

This method provides a more direct route to 9-Butylphenanthrene, starting from the readily available 9-bromophenanthrene.

Experimental Protocol (Modern)

-

To a solution of 9-bromophenanthrene (23 g) in anhydrous ether (100 ml), n-butyl lithium (75 ml, 1.6 M in hexane) is slowly added under an inert atmosphere.

-

After the addition is complete, distilled n-butyl iodide (37 ml) is added dropwise.

-

The reaction mixture is refluxed for 1.5 hours.

-

The reaction is quenched with water.

-

The organic layer is separated, washed with water, and dried.

-

The solvent is removed, and the residue is treated with hot petroleum ether (80 ml).

-

Pure 9-butylphenanthrene (14 g, 56% yield) crystallizes upon cooling.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of 9-Butylphenanthrene have been partially characterized.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈ | - |

| Molecular Weight | 234.34 g/mol | - |

| Melting Point | 77 °C | [10] |

Spectroscopic Data:

Detailed spectroscopic data for 9-Butylphenanthrene, such as comprehensive 1H and 13C NMR spectra, mass spectrometry, and infrared spectroscopy, are not widely available in the public domain. However, some 13C NMR chemical shifts for the butyl group have been reported:

-

δ (ppm): 33.03, 32.24, 22.82, 13.98

For researchers synthesizing this compound, a full spectroscopic characterization would be a valuable contribution to the chemical literature.

Potential Applications and Future Directions

While specific applications of 9-Butylphenanthrene are not well-documented, the broader class of alkylphenanthrenes has garnered interest in several fields.

Medicinal Chemistry

Phenanthrene derivatives are known to exhibit a range of biological activities. The introduction of a butyl group at the 9-position can increase the lipophilicity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. For instance, substituted phenanthrenes have been investigated as analogues of NMDA receptor allosteric modulators.[5] Further research into the biological activity of 9-Butylphenanthrene could uncover novel therapeutic applications.

Materials Science

The rigid, planar structure of the phenanthrene core makes it an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[11] The alkyl substituent can influence the packing of the molecules in the solid state, which in turn affects their electronic properties. The potential of 9-Butylphenanthrene and other alkylphenanthrenes in this area remains an open avenue for exploration.

Conclusion

9-Butylphenanthrene, a simple yet intriguing derivative of phenanthrene, has a documented history stretching back to the 1940s. While its synthesis is well-established, a comprehensive characterization of its properties and a thorough investigation of its potential applications are still lacking. This guide provides a solid foundation for researchers interested in exploring this compound further, from its historical roots to modern synthetic methods and potential future applications in medicinal chemistry and materials science. The scientific community would greatly benefit from further studies to fully elucidate the spectroscopic and biological profile of 9-Butylphenanthrene.

References

-

Bradsher, C. K., & Amore, S. T. (1941). Aromatic Cyclodehydration. IX. 9-Alkylphenanthrenes. Journal of the American Chemical Society, 63(2), 493–494. ([Link])

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. ([Link])

-

Kovacic, P., & Koch, F. W. (1965). 9,10-DIHYDROPHENANTHRENE. The Journal of Organic Chemistry, 30(9), 3176–3181. ([Link])

-

Stanton, K. G., et al. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. ACS Chemical Neuroscience, 6(5), 789–803. ([Link])

-

Yan, J., & Yoshikai, N. (2017). Phenanthrene Synthesis via Chromium-Catalyzed Annulation of 2-Biaryl Grignard Reagents and Alkynes. Organic Letters, 19(23), 6344–6347. ([Link])

-

Bradsher, C. K., & Amore, S. T. (1941). Aromatic Cyclodehydration. IX. 9-Alkylphenanthrenes. Journal of the American Chemical Society, 63(2), 493–494. ([Link])

-

Kovács, A., Forgo, P., & Zupkó, I. (2008). Natural phenanthrenes and their biological activity. Phytochemistry Reviews, 7(1), 1085-1117. ([Link])

-

Santech. (n.d.). 3,9-Ditert-butylphenanthrene. Retrieved from [Link]

-

Blain, D. A., & Stock, L. M. (1981). Coal Transformation Chemistry Third Quarterly Progress Report. U.S. Department of Energy. ([Link])

-

Itaya, A., Okamoto, K., & Kusabayashi, S. (1977). Emission Spectra of the Vinyl Polymers with Pendant Phenanthryl Groups. Bulletin of the Chemical Society of Japan, 50(1), 52-56. ([Link])

-

Jones, R. N. (1941). The Near-Ultraviolet Spectra of Some 9-Alkylphenanthrenes. Journal of the American Chemical Society, 63(1), 313. ([Link])

-

Bachman, W. E., & Cronyn, M. W. (1943). The Synthesis of 9,10-Dihydrophenanthrene Derivatives. II. The Journal of Organic Chemistry, 08(5), 456–465. ([Link])

-

Serebryakov, E. P., & Ramazanov, V. E. (2013). Natural phenanthrenes and their biological activity. Chemistry of Natural Compounds, 49(3), 391–435. ([Link])

Sources

- 1. espublisher.com [espublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10394-57-7|9-Butylphenanthrene| Ambeed [ambeed.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. 3,9-Ditert-butylphenanthrene|High-Purity|For Research Use [benchchem.com]

Unlocking the Therapeutic Promise of 9-Butylphenanthrene: A Technical Guide to Investigating its Potential Biological Activity

Introduction: The Phenanthrene Scaffold as a Blueprint for Bioactivity

Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its rigid, three-ring structure provides a unique framework for the synthesis of a diverse array of derivatives with significant pharmacological potential.[1] Naturally occurring and synthetically derived phenanthrenes have consistently demonstrated a broad spectrum of biological activities, establishing them as compelling candidates for novel drug discovery.[2][3][4] This technical guide will delve into the prospective biological activities of a specific, under-explored derivative, 9-Butylphenanthrene. By leveraging the extensive body of research on analogous compounds, we will outline a strategic approach to systematically investigate its therapeutic potential, focusing on cytotoxic and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped pharmacological landscape of novel phenanthrene derivatives.

I. Foundational Understanding: The Chemical Nature of 9-Butylphenanthrene

While specific experimental data for 9-Butylphenanthrene is not extensively documented, its chemical properties can be inferred from its constituent parts: the phenanthrene core and the C9-butyl substituent.

Chemical Structure:

-

Core: A three-ring aromatic system (phenanthrene).

-

Substitution: A butyl group (-C4H9) at the 9-position.

The addition of the butyl group is anticipated to increase the lipophilicity of the molecule compared to the parent phenanthrene. This modification can significantly influence its pharmacokinetic and pharmacodynamic properties, including membrane permeability, protein binding, and interaction with hydrophobic pockets of target enzymes or receptors.

While the synthesis of 9-hydroxyphenanthrene has been a focus, methodologies for creating alkyl-substituted phenanthrenes, such as 9-Butylphenanthrene, have also been developed, often utilizing palladium-catalyzed reactions like the Heck reaction.[5][6][7]

II. Potential Biological Activity: Extrapolating from the Phenanthrene Family

The broader family of phenanthrene derivatives has been shown to possess a remarkable range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, antioxidant, and antiallergic effects.[3][4] Based on this established precedent, we can logically prioritize the investigation of 9-Butylphenanthrene in several key therapeutic areas.

A. Cytotoxic and Anti-Cancer Potential

A significant body of evidence points to the cytotoxic effects of phenanthrene derivatives against various cancer cell lines.[8][9][10][11] This makes the investigation of 9-Butylphenanthrene's anti-cancer properties a primary objective.

Mechanistic Rationale: The precise mechanisms of action for cytotoxic phenanthrenes are varied. Some derivatives, like 9,10-phenanthrenequinone, induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.[12][13] Others have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Akt and NF-κB pathways.[11][14] The lipophilic butyl group at the C9 position of 9-Butylphenanthrene may enhance its ability to penetrate cellular membranes and interact with intracellular targets, potentially leading to potent cytotoxic activity.

Experimental Workflow for Cytotoxicity Screening:

The initial assessment of 9-Butylphenanthrene's anti-cancer potential should involve a systematic screening against a panel of human cancer cell lines.

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of 9-Butylphenanthrene.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, HepG2 liver carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 9-Butylphenanthrene in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Replace the culture medium in each well with the medium containing different concentrations of 9-Butylphenanthrene. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Comparative Cytotoxicity of Phenanthrene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Blestanol Derivatives | HCT-116, HepG2, BGC-823, A549, U251 | 1.4 - 8.3 | [10] |

| Compound 9 (from Cylindrolobus mucronatus) | U-87 MG glioma | 17.08 ± 3.72 | [15] |

| Phenanthrene Glycosides | RAW264.7, HeLa, HepG2 | No cytotoxicity observed | [16] |

This table presents a selection of reported IC50 values for various phenanthrene derivatives to provide a benchmark for evaluating the potential potency of 9-Butylphenanthrene.

B. Anti-Inflammatory and Immunomodulatory Effects

Phenanthrene derivatives have also been recognized for their potent anti-inflammatory properties.[3][9][16] These compounds often exert their effects by modulating key inflammatory pathways.

Mechanistic Rationale: The anti-inflammatory activity of many natural products, including phenanthrenes, is linked to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3] This is often achieved through the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[16] The investigation into 9-Butylphenanthrene's anti-inflammatory potential should, therefore, focus on its ability to modulate these key inflammatory markers and pathways in a relevant cellular model.

Experimental Workflow for Anti-Inflammatory Activity Assessment:

A common and effective model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Experimental workflow to evaluate the anti-inflammatory potential of 9-Butylphenanthrene.

Detailed Protocol: Inhibition of NO Production in LPS-Stimulated RAW264.7 Macrophages

-

Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 9-Butylphenanthrene for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the concentration of nitrite as an indicator of NO production.

Data Presentation: Anti-Inflammatory Activity of Phenanthrene Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Blestanol Derivatives | NO Production Inhibition | 5.0 - 19.0 | [10] |

| Phenanthrene Glycosides | NO Production Inhibition | 0.7 - 41.5 | [16] |

This table provides a reference range for the potential anti-inflammatory potency of 9-Butylphenanthrene.

III. Concluding Remarks and Future Directions

The existing literature strongly supports the hypothesis that 9-Butylphenanthrene possesses significant biological activity, particularly in the realms of oncology and inflammation. The lipophilic butyl substituent at the C9 position may confer unique properties that could lead to enhanced potency and selectivity compared to other derivatives.

The experimental workflows and protocols detailed in this guide provide a robust framework for the initial characterization of 9-Butylphenanthrene's therapeutic potential. Positive results from these in vitro studies would warrant further investigation, including:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by 9-Butylphenanthrene.

-

In Vivo Efficacy: Evaluating the compound's therapeutic effects in relevant animal models of cancer and inflammation.[17]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize the biological activity.

The exploration of novel chemical entities like 9-Butylphenanthrene is a critical endeavor in the ongoing quest for new and more effective therapeutics. A systematic and mechanistically informed approach, as outlined here, will be instrumental in unlocking the full potential of this promising compound.

References

-

Phenanthrene Dimers: Promising Source of Biologically Active Molecules. (2022). Molecules, 27(7), 2293. [Link]

-

Six phenanthrenes from the roots of Cymbidium faberi Rolfe. and their biological activities. (2021). Natural Product Research, 35(21), 3826-3833. [Link]

-

Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities. (2021). Phytochemistry, 182, 112609. [Link]

-

Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. (2018). BioMed Research International, 2018, 9523968. [Link]

-

New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells. (2023). ACS Omega, 8(50), 48043–48051. [Link]

-

Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis. (2023). Antioxidants, 12(11), 1964. [Link]

-

Anti-inflammatory Activity of β-Carotene, Lycopene and Tri-n-butylborane, a Scavenger of Reactive Oxygen Species. (2017). Anticancer Research, 37(11), 6141-6148. [Link]

-

Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. (2021). Molecules, 26(16), 4991. [Link]

-

Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata. (2021). Journal of Natural Products, 84(1), 12-23. [Link]

-

Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities. (2021). Phytochemistry, 182, 112609. [Link]

-

Natural phenanthrenes and their biological activity. (2008). Phytochemistry Reviews, 7(2), 205-226. [Link]

-

Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents. (2009). Journal of Medicinal Chemistry, 52(18), 5759–5767. [Link]

-

Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum. (2013). Phytochemistry, 95, 278-287. [Link]

-

Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. (2021). Engineered Science, 15, 123-130. [Link]

- A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof. (2018).

-

Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. (2018). BioMed Research International, 2018, 9523968. [Link]

-

Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. (2021). Acta Pharmaceutica Sinica B, 11(8), 2465-2476. [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2021). Nature Reviews Drug Discovery, 20(11), 861-878. [Link]

-

Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. (2021). ResearchGate. [Link]

-

9-Aminophenanthrene. (n.d.). PubChem. [Link]

-

Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents. (2009). Journal of Medicinal Chemistry, 52(18), 5759-5767. [Link]

-

An Efficient Approach to the Synthesis of Highly Congested 9,10-Dihydrophenanthrene-2,4-dicarbonitriles and Their Biological Evaluation as Antimicrobial Agents. (2016). Molecules, 21(10), 1361. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

9-Butylphenanthrene: Environmental Occurrence, Source Forensics, and Toxicological Relevance

The following technical guide details the environmental occurrence, source apportionment, and toxicological relevance of 9-Butylphenanthrene (9-BuP) .

Technical Guide for Researchers and Application Scientists

Executive Summary

9-Butylphenanthrene (9-BuP) is a high-molecular-weight alkylated polycyclic aromatic hydrocarbon (alkyl-PAH) belonging to the C4-phenanthrene homologue group. Unlike its parent compound, phenanthrene, which is ubiquitous in combustion byproducts, 9-BuP is a distinct biomarker of petrogenic origin (crude oil and unrefined distillates).[1]

For drug development and toxicology professionals, 9-BuP represents a critical model ligand for the Aryl Hydrocarbon Receptor (AhR) .[1] Its bulky butyl substitution at the C9 position introduces steric constraints that alter metabolic clearance rates compared to the parent PAH, making it a valuable probe for studying CYP1A1/1B1 enzymatic selectivity and persistent bioaccumulation.[1]

Chemical Identity & Physicochemical Properties

Understanding the environmental fate of 9-BuP requires a grasp of its lipophilicity and phase-partitioning behavior.[1]

| Property | Value / Description | Significance |

| CAS Number | 10394-57-7 | Unique identifier for the 9-n-butyl isomer.[2] |

| Molecular Formula | C₁₈H₁₈ | Part of the C4-Phenanthrene/Anthracene group (m/z 234). |

| Molecular Weight | 234.34 g/mol | Heavier than parent phenanthrene (178.23 g/mol ). |

| Log Kow (Est.) | 6.5 – 7.2 | Highly lipophilic; partitions strongly into sediment organic carbon and lipid tissues. |

| Water Solubility | < 5 µg/L (Est.) | Negligible solubility; transport occurs via particulate matter or dissolved organic carbon (DOC). |

| Structure | Phenanthrene core with an n-butyl chain at C9. | The C9 position is the "K-region," a site of high electron density usually targeted for oxidation.[1] |

Sources: The Petrogenic vs. Pyrogenic Distinction

A core competency in environmental forensics is distinguishing between combustion sources (pyrogenic) and unburned fuel sources (petrogenic). 9-BuP is a definitive marker for the latter.[1]

The Alkyl Homologue Slope

In pyrogenic samples (e.g., soot, wood smoke), the parent PAH is dominant, and concentration decreases as alkylation increases (Parent > C1 > C2 > C3 > C4).[1] In petrogenic samples (e.g., crude oil, diesel spills), the alkylated homologues are more abundant than the parent, often peaking at C2 or C3, with C4 (including 9-BuP) remaining significantly elevated.[1]

Environmental Release Scenarios

-

Crude Oil Spills: 9-BuP is a component of the "C4-Phenanthrenes" block found in crude oils (e.g., Deepwater Horizon source oil).[1]

-

Urban Runoff: Tire wear particles and asphalt leachate contribute alkyl-PAHs, though 9-BuP is less dominant here than in raw crude.

-

Biogenic Sources: Rare. Unlike perylene, 9-BuP has no significant known biogenic precursors, making it a robust anthropogenic tracer.[1]

Figure 1: Decision logic for distinguishing petrogenic 9-BuP sources from pyrogenic background.

Analytical Protocol: Detection & Quantification

Quantifying 9-BuP is challenging due to isomer co-elution. The C4-phenanthrene group contains multiple isomers (butyl-, tetramethyl-, diethyl-).[1]

Sample Preparation Workflow

Goal: Isolate the aromatic fraction without losing the semi-volatile C4-phenanthrenes.[1]

-

Extraction:

-

Cleanup (Crucial Step):

-

Pass extract through a Silica Gel/Alumina column .

-

Fraction 1 (Aliphatics): Elute with Hexane (Discard).

-

Fraction 2 (Aromatics): Elute with Hexane:DCM (7:3). 9-BuP is in this fraction.

-

-

Concentration:

GC-MS Methodology

-

Instrument: GC-MS (Single Quad or Triple Quad).

-

Column: 30m or 60m 5%-phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[1] A 60m column is recommended to resolve the 9-butyl isomer from other C4 isomers.[1]

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Target Ion:m/z 234 (Molecular ion of C4-phenanthrenes).

-

Qualifier Ions: m/z 191, 205 (fragmentation patterns).

-

-

Internal Standard: Phenanthrene-d10 or Chrysene-d12.

Figure 2: Analytical workflow for the isolation and quantification of 9-Butylphenanthrene.